molecular formula C5H3IN2O2 B186300 2-Iodo-5-nitropyridine CAS No. 28080-54-8

2-Iodo-5-nitropyridine

Cat. No.: B186300
CAS No.: 28080-54-8
M. Wt: 249.99 g/mol
InChI Key: SJXWHBQWFBHASX-UHFFFAOYSA-N
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Description

2-Iodo-5-nitropyridine is an organic compound with the molecular formula C5H3IN2O2 and a molecular weight of 249.99 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the second position and a nitro group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Safety and Hazards

2-Iodo-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-5-nitropyridine . Factors such as pH, temperature, and presence of other molecules can affect its reactivity and stability.

Preparation Methods

2-Iodo-5-nitropyridine can be synthesized through several methods. One common synthetic route involves the iodination of 5-nitropyridine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position . Another method involves the nitration of 2-iodopyridine, where the nitro group is introduced at the fifth position of the pyridine ring . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Iodo-5-nitropyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction can produce 2-iodo-5-aminopyridine .

Comparison with Similar Compounds

2-Iodo-5-nitropyridine can be compared with other halogenated and nitro-substituted pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular applications in research and industry .

Properties

IUPAC Name

2-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXWHBQWFBHASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356090
Record name 2-Iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28080-54-8
Record name 2-Iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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